1-(3-Methylphenyl)ethanol
CAS No.: 7287-81-2
Cat. No.: VC3901768
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7287-81-2 |
---|---|
Molecular Formula | C9H12O |
Molecular Weight | 136.19 g/mol |
IUPAC Name | 1-(3-methylphenyl)ethanol |
Standard InChI | InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3 |
Standard InChI Key | SPNHUMWMKXWVIU-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(C)O |
Canonical SMILES | CC1=CC(=CC=C1)C(C)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(3-methylphenyl)ethanol, reflecting the hydroxyl group (-OH) on the ethyl chain attached to the 3-methyl-substituted benzene ring . Common synonyms include:
Molecular and Structural Data
The compound’s molecular formula, C₉H₁₂O, corresponds to a monocyclic aromatic alcohol. Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Weight | 136.19 g/mol | |
SMILES | CC1=CC(=CC=C1)C(C)O | |
InChI Key | SPNHUMWMKXWVIU-UHFFFAOYSA-N | |
Stereochemistry | Chiral center at benzylic carbon |
The presence of a chiral center (indicated by [C@@H]
in the SMILES string from ChemDiv ) suggests enantiomeric forms, though most commercial preparations are racemic unless specified.
Physical and Chemical Properties
Physicochemical Parameters
1-(3-Methylphenyl)ethanol is a liquid at room temperature with the following properties:
The relatively high boiling point compared to simpler alcohols (e.g., ethanol: 78.37°C) reflects increased van der Waals forces due to the aromatic ring and methyl group.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Grignard reaction or ketone reduction:
-
Grignard Route:
Reaction of 3-methylbenzaldehyde with ethyl magnesium bromide forms 1-(3-methylphenyl)ethanol after acidic workup . -
Reduction of 1-(3-Methylphenyl)ethanone:
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the secondary alcohol .
Industrial Manufacturing
Large-scale production likely employs catalytic hydrogenation of 1-(3-methylphenyl)ethanone using palladium or nickel catalysts under pressurized H₂ . This method offers high yields and scalability.
Chemical Reactivity and Derivatives
Oxidation Reactions
1-(3-Methylphenyl)ethanol oxidizes to 1-(3-methylphenyl)ethanone under strong oxidizing conditions (e.g., KMnO₄ or CrO₃) :
Esterification and Ether Formation
The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or forms ethers via Williamson synthesis :
Substitution Reactions
Treatment with thionyl chloride (SOCl₂) converts the alcohol to 1-(3-methylphenyl)ethyl chloride, a useful alkylating agent .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). For example, chiral benzylic alcohols are pivotal in asymmetric synthesis of antihistamines or antipsychotics .
Fragrance and Flavor Industry
Its aromatic profile makes it a candidate for synthetic fragrances, though commercial use requires further toxicological evaluation .
Materials Science
As a monomer, it could polymerize into polyesters or polycarbonates with enhanced thermal stability due to the rigid phenyl group .
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is suitable for purity assessment.
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show a prominent [M+H]⁺ ion at m/z 137.09610, with a predicted collision cross-section (CCS) of 127.6 Ų .
Comparative Analysis with Structural Analogs
Compound | Structure | Key Differences |
---|---|---|
1-(4-Methylphenyl)ethanol | Methyl at para position | Altered electronic effects |
1-Phenylethanol | No methyl substitution | Lower boiling point (203°C) |
The meta-methyl group in 1-(3-methylphenyl)ethanol enhances steric hindrance, affecting reaction kinetics compared to its para isomer .
Regulatory and Environmental Considerations
Biodegradability
No specific data are available, but aromatic alcohols generally exhibit moderate biodegradability via microbial oxidation of the alkyl chain.
Future Research Directions
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